3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Overview
Description
3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid is a chemical compound known for its significant role in various industrial and scientific applications. It is a metabolite of lambda-cyhalothrin, a widely used pyrethroid insecticide . This compound is characterized by its unique structure, which includes a cyclopropane ring and trifluoromethyl group, contributing to its chemical stability and reactivity.
Preparation Methods
The synthesis of 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid involves several steps. One common method includes the reaction of 1-chloro-1-trifluoromethylalkenes with a suitable diboron reagent in the presence of a copper catalyst . This reaction is typically carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid has a wide range of applications in scientific research:
Biology: Studies have explored its role in metabolic pathways and its impact on biological systems.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. In the case of its role as a metabolite of lambda-cyhalothrin, it affects the nervous system of insects by disrupting sodium channel function, leading to paralysis and death . The molecular pathways involved include the modulation of ion channels and interference with normal nerve signal transmission.
Comparison with Similar Compounds
Similar compounds to 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid include other pyrethroid metabolites such as 3-phenoxybenzoic acid and 4-hydroxy-3-phenoxybenzoic acid . These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and biological activity.
Properties
IUPAC Name |
3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/b5-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVZAYWHHVLPBN-HYXAFXHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(C1C(=O)O)/C=C(/C(F)(F)F)\Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028724 | |
Record name | 3-[(Z)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74609-46-4, 72748-35-7 | |
Record name | Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074609464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-, (1R,3R)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it important to study the presence of 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (TFA) in tea?
A: Pyrethroid pesticides are commonly used on tea plants to protect against insects. These pesticides can break down into metabolites like TFA, which may persist in the tea leaves. While the toxicity of TFA itself is not extensively studied in this paper, understanding its presence and levels in tea is crucial for assessing potential human exposure through tea consumption []. This information is valuable for future research on potential health effects and for establishing safe levels of pesticide residues in food products.
Q2: What analytical method was used to determine the presence of TFA in tea samples?
A: The researchers developed a modified QuEChERS (quick, easy, cheap, effective, rugged, and safe) method combined with ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) to extract and quantify TFA in tea samples []. This method provided the sensitivity and selectivity required to detect TFA at trace levels, achieving a limit of quantification of 10 μg kg−1 for TFA in tea [].
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